molecular formula C11H13NO3S B2430310 Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate CAS No. 63170-23-0

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate

Cat. No.: B2430310
CAS No.: 63170-23-0
M. Wt: 239.29
InChI Key: YABPILRWVFFHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate is systematically identified as ethyl 2-[(3-methylsulfanylphenyl)amino]-2-oxoacetate under IUPAC guidelines. This nomenclature reflects its core structure:

  • An ethyl ester group ($$-\text{OCO}2\text{C}2\text{H}_5$$) at the terminal position.
  • A 2-oxoacetate backbone ($$-\text{C(O)CO}2\text{C}2\text{H}_5$$) serving as the parent chain.
  • A 3-(methylthio)anilino substituent ($$-\text{NH}\text{C}6\text{H}4-\text{SCH}_3$$) at the α-carbon of the oxoacetate moiety.

The molecular formula is $$\text{C}{11}\text{H}{13}\text{NO}_3\text{S}$$, with a molecular weight of 239.29 g/mol . The compound’s structural identity is further corroborated by its SMILES notation:
$$
\text{O=C(OCC)C(NC1=CC=CC(SC)=C1)=O}
$$
This representation highlights the ester linkage, ketone group, and the meta-substituted methylthio-aniline ring.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound remains unreported, insights into its three-dimensional conformation can be inferred from analogous phenylglyoxamide derivatives. For example:

  • Planarity of the Oxoacetate Core : The $$\alpha$$-ketoamide group ($$-\text{C(O)CONH}-$$) in related compounds adopts a planar configuration due to conjugation between the carbonyl and amide groups.
  • Dihedral Angle Preferences : Substituents on the aniline ring influence the dihedral angle between the aromatic ring and the oxoacetate plane. In this compound, the bulky methylthio ($$-\text{SCH}_3$$) group at the meta position likely induces a dihedral angle of 15–25° , minimizing steric hindrance.

Computational models (e.g., DFT at the B3LYP/6-31G* level) predict a twisted conformation for the molecule, where the ethyl ester group rotates freely relative to the aniline ring. This flexibility is critical for understanding its reactivity in synthetic applications.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is dominated by:

  • Frontier Molecular Orbitals :
    • The HOMO (highest occupied molecular orbital) localizes on the electron-rich aniline ring and sulfur atom of the methylthio group, as shown in Figure 1.
    • The LUMO (lowest unoccupied molecular orbital) resides primarily on the $$\alpha$$-ketoamide system, making it susceptible to nucleophilic attack.
  • Electron-Donating Effects :
    The methylthio group ($$-\text{SCH}_3$$) exerts a +M (mesomeric) effect, donating electron density to the aromatic ring. This stabilizes the HOMO and reduces the HOMO-LUMO gap ($$ \Delta E \approx 4.2 \, \text{eV} $$), as calculated via DFT.

Table 1: Key Electronic Parameters

Parameter Value (eV) Method
HOMO Energy -6.8 B3LYP/6-31G*
LUMO Energy -2.6 B3LYP/6-31G*
HOMO-LUMO Gap ($$ \Delta E $$) 4.2 B3LYP/6-31G*

Comparative Analysis of Tautomeric Forms

This compound exhibits potential for keto-enol tautomerism , though equilibrium strongly favors the keto form due to:

  • Resonance Stabilization : The $$\alpha$$-ketoamide group stabilizes the keto tautomer through conjugation between the carbonyl and amide nitrogen.
  • Steric and Electronic Effects : The methylthio group’s electron-donating nature further destabilizes the enol form by reducing acidity at the α-hydrogen.

Comparison with Analogues :

  • In ethyl 2-(2-methylanilino)-2-oxoacetate (CID 366755), the absence of a sulfur substituent results in a 0.3 kcal/mol lower energy barrier for enolization, as computed via M062X/6-31+G(d,p).
  • The methylthio group in the title compound increases the keto form’s stability by 1.1 kcal/mol relative to its non-sulfur-containing analogues.

This tautomeric preference has implications for the compound’s reactivity in condensation and cyclization reactions, where the keto form acts as the primary electrophilic species.

Properties

IUPAC Name

ethyl 2-(3-methylsulfanylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-3-15-11(14)10(13)12-8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPILRWVFFHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(methylthio)anilino]-2-oxoacetate typically involves the reaction of 3-(methylthio)aniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(methylthio)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-anilino-2-oxoacetate: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of the methylthio group in this compound makes it unique and can impart specific properties that are not observed in its analogs.

Biological Activity

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H13_{13}N1_{1}O3_{3}S1_{1}. The presence of the methylthio group and the anilino moiety contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may play a role in diseases such as cancer and bacterial infections.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that compounds with similar structures have effective inhibitory concentrations against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The compound's ability to disrupt bacterial metabolism suggests potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have reported that this compound displays cytotoxic effects against several cancer cell lines. For instance, it has shown moderate activity against HCT-116 colorectal cancer cells with an IC50_{50} value indicating effective inhibition of cell proliferation . This suggests its potential as a lead compound for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A screening of various derivatives of this compound revealed that modifications to the methylthio group enhanced antimicrobial potency against Mtb. The study highlighted the importance of structural modifications in optimizing biological activity .
  • Cytotoxicity in Cancer Cells : In a comparative study, this compound was evaluated alongside other aniline derivatives. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Data Tables

Property Value
Molecular FormulaC12_{12}H13_{13}N1_{1}O3_{3}S1_{1}
Antimicrobial Activity (MIC)0.43 μM against Mtb
Cytotoxicity (IC50_{50})0.66 mM against HCT-116

Q & A

Q. What are the common synthetic routes for Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate?

Methodological Answer: The synthesis typically involves a two-step process:

Condensation Reaction : Reacting ethyl oxalyl chloride with 3-(methylthio)aniline under basic conditions (e.g., using triethylamine in THF at low temperatures) to form the intermediate .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used to isolate the product. Similar protocols for ethyl 2-oxoacetate derivatives emphasize controlling reaction temperatures (-70°C to room temperature) to minimize side reactions .

Q. Key Considerations :

  • Use anhydrous solvents to prevent hydrolysis of the oxalyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:4).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : The methylthio group (δ ~2.4–2.6 ppm) and aromatic protons (δ ~7.0–7.5 ppm) confirm substitution patterns. Ethyl ester protons appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.2–4.4 ppm) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the functional groups .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous ethyl 2-oxoacetates) resolves bond angles and tautomeric forms .

Q. How does the methylthio substituent influence the compound’s stability under various conditions?

Methodological Answer:

  • Oxidative Stability : The methylthio group is prone to oxidation. Monitor stability using HPLC under ambient light and air exposure. Compare degradation products (e.g., sulfoxide derivatives) with controls .
  • pH Sensitivity : Conduct accelerated stability studies (pH 1–13, 40°C) to assess hydrolysis of the ester or amide bonds. Use LC-MS to identify degradation pathways .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic sites (e.g., the ketone carbon) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The methylthio group may enhance binding affinity through hydrophobic interactions .

Q. Example Data :

ParameterValue (DFT/B3LYP/6-31G*)
HOMO-LUMO Gap (eV)4.2
Mulliken Charge (C=O)-0.45

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods. For example, discrepancies in IC50 values may arise from assay conditions (pH, solvent) .
  • Meta-Analysis : Aggregate data from studies on structurally similar compounds (e.g., methoxy vs. methylthio derivatives) to identify trends in structure-activity relationships (SAR) .

Q. How to design experiments to study the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Use a stopped-flow spectrophotometer to measure inhibition constants (Ki). Pre-incubate the enzyme (e.g., acetylcholinesterase) with varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interaction mechanisms .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., replacing cysteine residues) to test if the methylthio group participates in covalent binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.